molecular formula C₁₁H₁₂N₂O₂ B1139816 (-)-5-Ethyl-5-phenylhydantoin CAS No. 65567-32-0

(-)-5-Ethyl-5-phenylhydantoin

Cat. No. B1139816
CAS RN: 65567-32-0
M. Wt: 204.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of (-)-5-Ethyl-5-phenylhydantoin and its derivatives involves various chemical procedures aiming to introduce specific substituents that influence the compound's physical and chemical properties. One common method is the reaction of hydantoin with appropriate alkyl and aryl halides to introduce the ethyl and phenyl groups, respectively (Majouga et al., 2004).

Molecular Structure Analysis

The molecular structure of (-)-5-Ethyl-5-phenylhydantoin is characterized by the arrangement of its atoms and the spatial configuration, which plays a crucial role in its reactivity and interaction with biological targets. X-ray diffraction studies reveal the conformation and crystalline structure, providing insights into the stability and packing of the molecules in the solid state. For instance, the structure of a related compound, (+)-(S)-5-phenyl-5-ethylhydantoin, shows a particular stability due to its homochiral packing and the hydrogen-bond network formed by the N-H and C=O bonds (Coquerel et al., 1993).

Chemical Reactions and Properties

(-)-5-Ethyl-5-phenylhydantoin undergoes various chemical reactions that alter its structure and, consequently, its properties. These reactions include N-dealkylation, hydroxylation, and glucuronidation, leading to the formation of metabolites with different physical and chemical properties. The compound's reactivity can be influenced by factors such as the presence of substituents on the phenyl ring, which affects its metabolic pathways (Dudley & Bius, 1970).

Physical Properties Analysis

The physical properties of (-)-5-Ethyl-5-phenylhydantoin, including solubility, melting point, and crystalline form, are crucial for its application and formulation in pharmaceutical products. These properties are determined by the molecular structure and the intermolecular forces present in the solid state. Studies on related compounds provide valuable information on how different substituents and modifications affect these properties (Beilles et al., 2001).

Scientific Research Applications

  • Physics : In the field of physics, compounds can be studied for their magnetic properties . For instance, the compound could be studied for its magnetic susceptibility, magnetic moment, or its behavior in the presence of a magnetic field .

  • Materials Science : The compound could be studied for its superconducting properties . Superconductors are materials that can conduct electricity with zero resistance when cooled below a certain temperature . If “(-)-5-Ethyl-5-phenylhydantoin” exhibits superconducting properties, it could have applications in power generation, medical imaging, and transportation .

  • Artificial Intelligence : The compound could be used in the development of new algorithms for artificial intelligence . For example, the compound’s structure and properties could be used to train machine learning models for predicting the properties of similar compounds .

  • Mathematics : The compound could be used in mathematical modeling . For instance, the behavior of the compound under various conditions could be modeled using differential equations, statistical models, or other mathematical tools .

  • Virtual Reality : The compound could be used in the development of virtual reality applications . For example, the compound’s properties could be used to create realistic simulations of chemical reactions or biological processes .

  • Physics : The compound could be studied for its magnetic properties . For instance, the compound could be studied for its magnetic susceptibility, magnetic moment, or its behavior in the presence of a magnetic field .

  • Materials Science : The compound could be studied for its superconducting properties . Superconductors are materials that can conduct electricity with zero resistance when cooled below a certain temperature . If “(-)-5-Ethyl-5-phenylhydantoin” exhibits superconducting properties, it could have applications in power generation, medical imaging, and transportation .

  • Artificial Intelligence : The compound could be used in the development of new algorithms for artificial intelligence . For example, the compound’s structure and properties could be used to train machine learning models for predicting the properties of similar compounds .

  • Mathematics : The compound could be used in mathematical modeling . For instance, the behavior of the compound under various conditions could be modeled using differential equations, statistical models, or other mathematical tools .

  • Virtual Reality : The compound could be used in the development of virtual reality applications . For example, the compound’s properties could be used to create realistic simulations of chemical reactions or biological processes .

Safety And Hazards

This involves detailing any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its properties or reactivity.


For a comprehensive analysis, you would typically need to review a range of scientific literature, including research articles, reviews, and textbooks. Databases like PubMed, Scopus, and Web of Science can be useful for this. Please consult with a chemistry professional or academic for more detailed information.


properties

IUPAC Name

(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318028
Record name (-)-Nirvanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-5-Ethyl-5-phenylhydantoin

CAS RN

65567-32-0
Record name (-)-Nirvanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-5-phenylhydantoin, (-)-
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Record name (-)-Nirvanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Nirvanol
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Record name 5-ETHYL-5-PHENYLHYDANTOIN, (-)-
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Synthesis routes and methods

Procedure details

A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is heated under reflux for 8 hours, whilst stirring. The solution is cooled in a mixture of ice and salt; the hydantoin precipitates. The precipitate thus obtained is filtered off and washed with water. 27.1 g (yield: 66%) of 5-ethyl-5-phenyl-hydantoin, melting at 202° C., are obtained.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

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